(R)-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)acetic acid
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Overview
Description
®-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)acetic acid is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)acetic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Attachment of the Acetic Acid Moiety: The acetic acid moiety is attached through esterification or amidation reactions, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of ®-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)acetic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
®-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
®-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- ®-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)propionic acid
- ®-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)butyric acid
- ®-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)valeric acid
Uniqueness
®-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)acetic acid is unique due to its specific combination of a piperidine ring, a trifluoromethyl group, and an acetic acid moiety. This combination imparts distinct physicochemical properties, such as increased stability and lipophilicity, which can enhance its biological activity and make it a valuable compound for various applications.
Properties
Molecular Formula |
C8H12F3NO3 |
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Molecular Weight |
227.18 g/mol |
IUPAC Name |
2-[(3R)-1-(trifluoromethyl)piperidin-3-yl]oxyacetic acid |
InChI |
InChI=1S/C8H12F3NO3/c9-8(10,11)12-3-1-2-6(4-12)15-5-7(13)14/h6H,1-5H2,(H,13,14)/t6-/m1/s1 |
InChI Key |
PJQCYYDJSJEOKC-ZCFIWIBFSA-N |
Isomeric SMILES |
C1C[C@H](CN(C1)C(F)(F)F)OCC(=O)O |
Canonical SMILES |
C1CC(CN(C1)C(F)(F)F)OCC(=O)O |
Origin of Product |
United States |
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